Benzo[d][1,2,3]thiadiazol-5-ylmethanol
Overview
Description
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a heterocyclic compound with the molecular formula C7H6N2OS. It is characterized by a benzene ring fused to a thiadiazole ring, with a methanol group attached to the fifth position of the thiadiazole ring.
Mechanism of Action
Target of Action
Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets to exert various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazol-5-ylmethanol typically involves the reaction of 5-hydroxybenzo[d][1,2,3]thiadiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxyl group to the formaldehyde, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Common industrial practices may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform at room temperature.
Reduction: Sodium borohydride in tetrahydrofuran at 0°C.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed:
Oxidation: Benzo[d][1,2,3]thiadiazole-5-carboxaldehyde.
Reduction: this compound.
Substitution: Various substituted benzo[d][1,2,3]thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-5-ylmethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[d][1,2,3]thiadiazol-5-ylmethanol can be compared with other similar compounds such as:
Benzo[c][1,2,5]thiadiazol-5-ylmethanol: This compound has a similar structure but differs in the position of the thiadiazole ring fusion, leading to different chemical properties and reactivity.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is used in the synthesis of organic electronic materials and has different electronic properties due to the presence of two thiadiazole rings.
Properties
IUPAC Name |
1,2,3-benzothiadiazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGXPUFHUAMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)N=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619192 | |
Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-10-0 | |
Record name | (1,2,3-Benzothiadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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